Compound Description: S33138 is a benzopyranopyrrolidine derivative studied for its potential as an antipsychotic agent. Research indicates it acts as a preferential antagonist of dopamine D3 receptors compared to D2 receptors. S33138 demonstrated an ability to increase c-fos mRNA levels in D3-rich brain regions, reduce spontaneously active dopaminergic neurons in the ventral tegmental area, and modulate antiparkinsonian effects of D3/D2 agonists.
Relevance: While S33138 shares the phenylacetamide group with the target compound N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide, their core structures are quite different. S33138 is built around a benzopyranopyrrolidine scaffold, whereas the target compound features a tetrahydroisoquinoline and thiophene system. This difference highlights the diverse chemical structures that can interact with dopamine receptors.
Compound Description: PD128,907 is a dopamine D3/D2 agonist. It has been used in research to investigate the role of D3 receptors in yawning behavior in rats. Studies have shown that PD128,907 can induce yawning in a dose-dependent manner. At low doses, it preferentially activates D3 receptors, leading to yawning, while at higher doses, its effects on D2 receptors dominate, inhibiting yawning.
Compound Description: Quinelorane is a dopamine D2/D3 agonist known to induce yawning in rats, a behavior linked to D3 receptor activation. It's classified as having a higher selectivity for D3 receptors compared to D2 receptors.
Relevance: Although both quinelorane and N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide interact with the dopaminergic system, they differ considerably in their structures. Quinelorane is based on an octahydropyridoquinazoline scaffold, unlike the tetrahydroisoquinoline and thiophene structure of the target compound. This highlights the diverse chemical classes that can modulate dopamine receptor activity.
Compound Description: 7-OH-DPAT is a dopamine D2/D3 agonist known to induce both hypothermia and yawning in rats. These effects are indicative of its interaction with D3 receptors, as these behaviors are associated with D3 receptor activation.
Relevance: Although both 7-OH-DPAT and the target compound, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide, can influence dopaminergic pathways, they are structurally distinct. 7-OH-DPAT possesses a tetralin core with a dipropylamine substituent, whereas the target compound is based on a tetrahydroisoquinoline and thiophene framework. This difference highlights the structural diversity observed among compounds capable of modulating dopamine-related activities.
Compound Description: Quinpirole is a dopamine D2/D3 agonist, commonly employed in research to investigate the role and function of dopamine receptors, particularly D2 and D3 subtypes. While it can induce yawning in rats, suggesting interaction with D3 receptors, it demonstrates a lower selectivity for D3 compared to other D2/D3 agonists like quinelorane and PD128,907.
Relevance: Structurally, quinpirole is distinct from N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. Quinpirole is built around an octahydropyrazoloquinoline scaffold, whereas the target compound features a tetrahydroisoquinoline and a thiophene ring. This difference illustrates the structural diversity found among compounds capable of influencing dopamine receptors.
Relevance: Bromocriptine possesses a distinct ergot alkaloid structure that is significantly different from the structure of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. Bromocriptine's complex structure highlights the diverse range of chemical scaffolds capable of interacting with dopamine receptors.
Relevance: Apomorphine's structure, characterized by a tetrahydrodibenzoquinoline core, differs significantly from the structure of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. This contrast underscores the structural diversity observed among compounds that can modulate dopamine receptor activity.
Relevance: L-741,626, a dopamine antagonist with a distinct indole-piperidine structure, is structurally dissimilar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. The different structural scaffolds and opposite functional activities of these compounds highlight the diversity in pharmacological approaches to target dopamine receptors.
Compound Description: Haloperidol is a typical antipsychotic drug that acts as a dopamine D2/D3 antagonist. It binds to and blocks both D2 and D3 receptors, but shows a higher affinity for D2 receptors. This non-selective antagonism contributes to its antipsychotic effects but can also lead to extrapyramidal side effects.
Relevance: Haloperidol, a butyrophenone derivative, has a significantly different structure compared to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. Haloperidol's structure, featuring a piperidine ring linked to a fluorophenylbutanone moiety, is distinct from the tetrahydroisoquinoline and thiophene core of the target compound. This difference highlights the varied chemical structures that can interact with dopamine receptors, leading to either agonistic or antagonistic effects.
Compound Description: Nafadotride is a dopamine D2/D3 antagonist that exhibits selectivity for D3 receptors over D2 receptors. It is a valuable tool for investigating the specific roles of D3 receptors in various physiological and behavioral processes.
Relevance: Nafadotride, a naphthalenecarboxamide derivative, differs significantly in structure from N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. Nafadotride's structure, with a pyrrolidinylmethylnaphthalenecarboxamide core, contrasts with the tetrahydroisoquinoline and thiophene system found in the target compound. Despite their structural differences, both compounds highlight the importance of exploring diverse chemical scaffolds to target and modulate dopamine receptor activity effectively.
Compound Description: U99194 is categorized as a dopamine D2/D3 antagonist, displaying a preference for blocking D3 receptors over D2 receptors. This selectivity makes it a valuable pharmacological tool in research focused on understanding the distinct roles of D3 receptors in the central nervous system.
Relevance: U99194, an indanamine derivative, is structurally distinct from N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. U99194's structure is characterized by a dimethoxyindanamine core, whereas the target compound features a tetrahydroisoquinoline and thiophene system. Despite their structural dissimilarities, both compounds underscore the importance of exploring diverse chemical scaffolds to develop compounds that effectively modulate dopamine receptor activity.
Compound Description: SB-277011A is a dopamine D2/D3 antagonist known for its preferential blockade of D3 receptors over D2 receptors. This selectivity makes it a useful pharmacological tool for investigating the specific functions of D3 receptors in various physiological and behavioral processes.
Compound Description: PG01037 is a dopamine D2/D3 antagonist, known for its preferential blockade of D3 receptors over D2 receptors. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of D3 receptors in the context of dopamine-related signaling and behaviors.
Relevance: PG01037, a benzamide derivative, differs significantly in structure from N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. PG01037 incorporates a dichlorophenylpiperazine group linked to a butenylpyridinebenzamide core, while the target compound features a tetrahydroisoquinoline and thiophene system. This structural dissimilarity emphasizes the diverse range of chemical scaffolds capable of interacting with dopamine receptors.
Compound Description: 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulfonamide disodium is an antagonist of AMPA/kainate receptors, a subtype of ionotropic glutamate receptors. It is commonly used in research to block the activity of these receptors and study their role in synaptic transmission and plasticity.
Compound Description: 3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid is an antagonist of NMDA receptors, a subtype of ionotropic glutamate receptors. It is commonly used in research to block the activity of these receptors and investigate their roles in synaptic plasticity, learning, and memory.
Relevance: 3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid does not share any significant structural similarity with N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. It belongs to a different class of compounds (phosphonic acid derivatives) and targets a different class of receptors (NMDA receptors) than the compounds typically associated with the target compound.
β-N-oxalyl-L-α,β-diaminopropionic acid (L-β-ODAP)
Compound Description: β-N-oxalyl-L-α,β-diaminopropionic acid (L-β-ODAP) is a non-protein amino acid found in certain legumes, notably grass pea (Lathyrus sativus). It is considered the primary neurotoxic agent responsible for neurolathyrism, a neurodegenerative disease characterized by spastic paraparesis. L-β-ODAP's mechanism of action is thought to involve excitotoxicity and oxidative stress.
Relevance: L-β-ODAP is not structurally related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. L-β-ODAP is a simple amino acid derivative, while the target compound is a more complex heterocyclic compound. Their mechanisms of action and biological targets are also distinct.
Compound Description: 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium (NBQX) is a selective antagonist of AMPA/kainate receptors, a subtype of ionotropic glutamate receptors. It is frequently employed in research to investigate the role of these receptors in synaptic transmission, plasticity, and various neurological processes.
Compound Description: 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride (GYKI 52466) is a selective antagonist of AMPA receptors, a subtype of ionotropic glutamate receptors. It is frequently employed in research to investigate the specific roles of AMPA receptors in synaptic transmission, plasticity, and various neurological processes.
Relevance: GYKI 52466, a benzodiazepine derivative, is structurally distinct from N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide. GYKI 52466 features an aminophenylbenzodiazepine core, while the target compound incorporates a tetrahydroisoquinoline and a thiophene ring. This structural difference highlights the diversity of chemical scaffolds capable of targeting and modulating glutamate receptor activity.
Compound Description: (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a selective antagonist of GABA(C) receptors, a subtype of ionotropic GABA receptors. It is valuable in research for dissecting the roles of GABA(C) receptors in neuronal circuits and their contribution to physiological processes.
Relevance: TPMPA, a phosphinic acid derivative, is not structurally related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide and targets a different class of receptors (GABA(C) receptors).
D(-)-2-amino-5-phosphonopentanoic acid (D-AP5)
Compound Description: D(-)-2-amino-5-phosphonopentanoic acid (D-AP5) is a selective antagonist of NMDA receptors, specifically targeting the glutamate binding site of these receptors. D-AP5 is widely used in research to investigate the role of NMDA receptors in synaptic plasticity, learning, memory, and various neurological disorders.
Relevance: D-AP5 is structurally dissimilar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide and acts on a different receptor target (NMDA receptors). D-AP5, an amino acid derivative, does not share any significant structural similarities with the target compound and belongs to a different class of pharmacological agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.